molecular formula C₃₁H₄₀N₂O₅ B1147312 Trandolapril Benzyl Ester CAS No. 98677-37-3

Trandolapril Benzyl Ester

Cat. No.: B1147312
CAS No.: 98677-37-3
M. Wt: 520.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolapril Benzyl Ester is a chemical compound derived from Trandolapril, an angiotensin-converting enzyme inhibitor. It is primarily used in the synthesis of Trandolapril, which is a medication for treating hypertension and congestive heart failure. The benzyl ester form is an intermediate in the synthesis process, facilitating the production of the active drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trandolapril Benzyl Ester involves several steps:

    Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salts is crystallized using selected solvents to achieve high purity.

    Optical Resolution: The racemic mixture is resolved using (-)-dibenzoyl-L-tartaric acid monohydrate in appropriate solvents and temperatures.

    Reaction: The resolved benzyl ester is reacted with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-(S)-alanine N-carboxy anhydride in dichloromethane to form this compound.

    Crystallization: The crude product is crystallized from suitable solvents to obtain the final compound

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and solvent selection .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to form Trandolapril, the active drug.

    Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.

    Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired transformation.

    Substitution: Utilizes various nucleophiles or electrophiles under controlled conditions.

Major Products:

Scientific Research Applications

Trandolapril Benzyl Ester is used extensively in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of Trandolapril and other related compounds.

    Biology: Studying the effects of angiotensin-converting enzyme inhibitors on biological systems.

    Medicine: Researching new therapeutic agents for hypertension and heart failure.

    Industry: Production of Trandolapril and related pharmaceuticals

Mechanism of Action

Trandolapril Benzyl Ester itself is not active but is converted to Trandolapril, which is then hydrolyzed to Trandolaprilat in the liver. Trandolaprilat inhibits angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

  • Ramipril Benzyl Ester
  • Enalapril Benzyl Ester
  • Lisinopril Benzyl Ester

Comparison: Trandolapril Benzyl Ester is unique due to its specific structure and the resulting pharmacokinetic properties of Trandolapril. Compared to similar compounds, it has a longer half-life and a distinct metabolic pathway, making it a valuable intermediate in the synthesis of Trandolapril .

Properties

IUPAC Name

benzyl (2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPPNGEPNCIGO-CPFCZLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.